molecular formula C27H30N2OS B11637208 3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11637208
M. Wt: 430.6 g/mol
InChI Key: OZQBPIDBWUJYGF-UHFFFAOYSA-N
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Description

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound belonging to the spirobenzoquinazoline family. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which undergoes cyclization in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .

Further condensation of this intermediate with various halides in the presence of KOH leads to the formation of 2-sulfanyl-substituted derivatives, including 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar multi-step procedures with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylethylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial and antitumor activities.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves interaction with specific molecular targets and pathways. The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antitumor activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its specific spirocyclic structure and the presence of the phenylethylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

3-ethyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H30N2OS/c1-2-29-25(30)23-24(28-26(29)31-18-15-20-11-5-3-6-12-20)22-14-8-7-13-21(22)19-27(23)16-9-4-10-17-27/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3

InChI Key

OZQBPIDBWUJYGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCCC5=CC=CC=C5

Origin of Product

United States

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